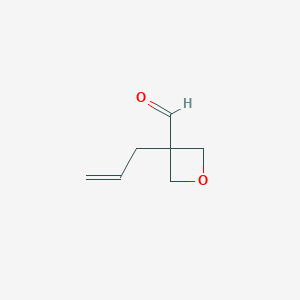

3-(Prop-2-EN-1-YL)oxetane-3-carbaldehyde

Description

Significance of Oxetane (B1205548) Motifs in Contemporary Organic Chemistry

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a privileged motif in modern organic and medicinal chemistry. acs.orgnih.gov Despite its inherent ring strain of approximately 25.5 kcal/mol, the oxetane ring is surprisingly stable under many synthetic conditions. beilstein-journals.org This stability, coupled with its unique physicochemical properties, has led to its widespread application. acs.orgbeilstein-journals.orgnih.gov

In medicinal chemistry, the oxetane motif is often employed as a bioisostere for commonly found functional groups like gem-dimethyl and carbonyl groups. beilstein-journals.orgnih.govnih.govacs.orgresearchgate.net The incorporation of an oxetane can lead to significant improvements in a molecule's pharmacological profile, including enhanced aqueous solubility, metabolic stability, and lipophilicity. acs.orgresearchgate.netresearchgate.net The polar nature of the ether oxygen within the constrained ring system allows it to act as a strong hydrogen bond acceptor, a property that can be crucial for molecular recognition and binding to biological targets. beilstein-journals.orgnih.gov

The table below summarizes the key properties and applications of the oxetane motif.

| Property | Description | Significance in Organic/Medicinal Chemistry |

| Structure | Four-membered cyclic ether with one oxygen atom. researchgate.net | Introduces three-dimensionality and rigidity into molecular scaffolds. nih.gov |

| Ring Strain | Approximately 25.5 kcal/mol, comparable to oxiranes. beilstein-journals.org | Can be harnessed for ring-opening reactions to generate more complex structures. acs.org |

| Polarity | The electronegative oxygen atom imparts a significant dipole moment. nih.gov | Enhances aqueous solubility and can modulate lipophilicity. acs.orgresearchgate.net |

| Hydrogen Bonding | The oxygen lone pairs are effective hydrogen bond acceptors. beilstein-journals.orgnih.gov | Facilitates interactions with biological targets and can improve pharmacokinetic properties. nih.gov |

| Metabolic Stability | Generally more stable to metabolic degradation than other groups. acs.orgbeilstein-journals.org | Can prolong the in vivo lifetime of a drug candidate. researchgate.net |

| Bioisosterism | Serves as a surrogate for gem-dimethyl and carbonyl groups. beilstein-journals.orgnih.govacs.orgresearchgate.net | Allows for the fine-tuning of a molecule's properties without drastic structural changes. nih.gov |

Strategic Importance of 3,3-Disubstituted Oxetanes as Versatile Synthetic Intermediates

Within the family of oxetane-containing molecules, 3,3-disubstituted oxetanes hold a position of particular strategic importance. acs.orgacs.org The substitution at the C3 position significantly enhances the stability of the oxetane ring, making it more robust and easier to handle in multi-step synthetic sequences. nih.govchemrxiv.orgrsc.org This increased stability is attributed to the steric hindrance provided by the substituents, which shields the ring from nucleophilic attack and potential ring-opening reactions. nih.gov

The versatility of 3,3-disubstituted oxetanes stems from the ability to introduce two distinct functional groups at a single stereocenter. This allows for the creation of a dense and highly functionalized core that can be elaborated in a divergent manner. The synthesis of these compounds often begins from readily available starting materials, and a variety of methods have been developed for their construction. acs.orgrsc.org The presence of two substituents on the same carbon atom also introduces a spirocyclic-like character, which can be beneficial for exploring new regions of chemical space.

The following table highlights the advantages of 3,3-disubstituted oxetanes as synthetic intermediates.

| Advantage | Description | Implication in Synthesis |

| Enhanced Stability | Substituents at the C3 position sterically protect the ring. nih.govchemrxiv.org | Allows for a wider range of chemical transformations to be performed on other parts of the molecule without compromising the oxetane core. rsc.org |

| High Functionality | Two different functional groups can be installed at the same carbon. | Provides a platform for the rapid generation of molecular diversity and complexity. |

| Three-Dimensionality | The disubstituted nature creates a defined three-dimensional structure. nih.gov | Can be used to control the spatial arrangement of substituents and influence biological activity. |

| Synthetic Accessibility | A variety of synthetic routes to 3,3-disubstituted oxetanes have been developed. acs.orgrsc.org | These valuable building blocks are readily accessible for use in synthetic campaigns. |

Confluence of Oxetane, Allylic, and Aldehyde Functionalities in Advanced Building Blocks

The title compound, 3-(prop-2-en-1-yl)oxetane-3-carbaldehyde, is a prime example of an advanced building block where the strategic combination of functionalities leads to a sum that is greater than its parts. The interplay between the oxetane, allyl, and aldehyde groups opens up a vast landscape of potential synthetic transformations. researchgate.net

The aldehyde functionality is one of the most versatile in organic chemistry. It can undergo a wide range of reactions, including nucleophilic additions, reductions, oxidations, and various olefination and condensation reactions. This allows for the introduction of a diverse array of substituents and the construction of new carbon-carbon and carbon-heteroatom bonds.

The allylic group provides a handle for a different set of powerful transformations. It can participate in reactions such as cross-metathesis, hydroformylation, and various palladium-catalyzed cross-coupling reactions. The double bond can also be functionalized through epoxidation, dihydroxylation, or ozonolysis, further expanding the synthetic possibilities.

The oxetane ring , as previously discussed, imparts unique physicochemical properties and can serve as a stable core or be strategically opened to reveal new functionalities. The proximity of the allyl and aldehyde groups to the oxetane ring can also influence their reactivity and stereoselectivity in certain reactions.

The synergistic nature of these three functional groups allows for a modular and highly efficient approach to the synthesis of complex molecules. For instance, the aldehyde can be transformed into a new functional group, followed by a reaction at the allylic double bond, all while the oxetane ring remains intact. Alternatively, a reaction could be designed to involve multiple functionalities simultaneously, leading to a rapid increase in molecular complexity.

Historical Context and Evolution of Oxetane Chemistry Relevant to 3-Substituted Derivatives

The chemistry of oxetanes dates back to the 19th century, but for a long time, these strained heterocycles were considered more of a chemical curiosity than a practical tool for synthesis. beilstein-journals.org The inherent ring strain was often seen as a liability, leading to unpredictable reactivity and limited applications.

A significant turning point in the perception and application of oxetanes came with the pioneering work of chemists like Erick Carreira in the early 2000s. acs.orgbeilstein-journals.orgillinois.edu His group, in collaboration with industry, demonstrated the profound impact that the incorporation of oxetanes, particularly 3-substituted and 3,3-disubstituted derivatives, could have on the properties of bioactive molecules. acs.orgacs.org They established the concept of using oxetanes as bioisosteres for gem-dimethyl and carbonyl groups, a strategy that has since been widely adopted in drug discovery. acs.orgbeilstein-journals.orgnih.govacs.org

This renewed interest spurred the development of new and efficient synthetic methods for the preparation of functionalized oxetanes. acs.org Early methods often relied on the Williamson ether synthesis, but these were often limited in scope and efficiency. Modern methods now include a variety of approaches, such as the cyclization of 1,3-diols, the [2+2] cycloaddition of carbonyls and alkenes (the Paterno-Büchi reaction), and the ring expansion of epoxides. acs.orgbeilstein-journals.orgillinois.edu The development of robust and scalable syntheses of key intermediates like 3-oxetanone (B52913) has been particularly crucial, as it provides a versatile starting point for the preparation of a wide range of 3-substituted and 3,3-disubstituted oxetanes. acs.orgbeilstein-journals.orgnih.govresearchgate.net This evolution has transformed oxetanes from niche compounds into readily accessible and highly valuable building blocks for modern organic synthesis. acs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10O2 |

|---|---|

Molecular Weight |

126.15 g/mol |

IUPAC Name |

3-prop-2-enyloxetane-3-carbaldehyde |

InChI |

InChI=1S/C7H10O2/c1-2-3-7(4-8)5-9-6-7/h2,4H,1,3,5-6H2 |

InChI Key |

PYZZJOXROJFBHX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(COC1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Prop 2 En 1 Yl Oxetane 3 Carbaldehyde and Its Precursors

De Novo Construction of the Oxetane (B1205548) Ring with Specific Substituents

This approach focuses on building the four-membered ring from acyclic precursors. These methods are advantageous as they can install multiple stereocenters and substituents in a single, concerted, or tandem sequence.

Intramolecular cyclization is a foundational strategy for forming cyclic ethers. For oxetanes, this typically involves a Williamson etherification, where an alkoxide attacks an electrophilic carbon center in a 1,3-relationship. acs.org The formation of the four-membered ring is kinetically less favorable compared to three, five, or six-membered rings, often requiring the use of strong bases and good leaving groups to achieve acceptable yields. acs.org A common side reaction is the Grob fragmentation of the halo-alkoxide intermediate, which leads to an aldehyde and an alkene instead of the desired oxetane. acs.org

The synthesis of an oxetane-3-carbaldehyde (B578757) precursor via this route would necessitate an acyclic starting material possessing a hydroxyl group, a leaving group at the 1- and 3-positions relative to each other, and a protected aldehyde equivalent at the central carbon.

The Paternò-Büchi reaction is a powerful and direct method for constructing the oxetane ring. It is a photochemical [2+2] cycloaddition between a carbonyl compound in an electronically excited state and an alkene in its ground state. wikipedia.orgnih.govmagtech.com.cn This reaction was first reported by Emanuele Paternò and George Büchi. wikipedia.orgslideshare.net The mechanism typically involves the excitation of the carbonyl compound to its first singlet (S₁) or triplet (T₁) state, which then adds to the alkene to form a diradical intermediate. Subsequent spin inversion and ring closure yield the oxetane. nih.gov

Traditionally, this reaction requires high-energy UV light, which can limit its application to sensitive substrates. nih.gov However, recent advancements have enabled visible-light-mediated Paternò-Büchi reactions through the use of photocatalysts that facilitate triplet energy transfer, expanding the reaction's scope and safety. acs.org The reaction's regioselectivity can be influenced by the stability of the intermediate diradical. slideshare.net

| Carbonyl Compound | Alkene Partner | Light Source | Key Feature |

| Benzaldehyde | 2-Methyl-2-butene | UV | Classic example, forms isomeric products wikipedia.org |

| α-Ketoesters | Simple Alkenes | Iridium Catalyst (Visible Light) | High yields for functionalized oxetanes beilstein-journals.org |

| Cyclic Ketones | Maleic Anhydride | UV (300 nm) | Synthesis of spirocyclic oxetanes rsc.org |

| Various Carbonyls | Various Alkenes | Iridium Photocatalyst (Visible Light) | Broader substrate scope via triplet energy transfer acs.org |

A specific and highly utilized subset of intramolecular cyclization involves the use of 1,3-diols as precursors. acs.org This strategy offers excellent stereocontrol in the synthesis of substituted oxetanes. The process involves the selective functionalization of one hydroxyl group into a good leaving group, followed by base-mediated cyclization of the remaining hydroxyl group. acs.org

For instance, a one-pot synthesis can be achieved starting from a diol, where the primary alcohol is converted to an iodide via an Appel reaction, followed by treatment with a base to induce ring closure. acs.org This method has been used to generate oxetanes in good yields. acs.org Another stereocontrolled synthesis involves converting 1,3-diols into ortho esters, which are then treated with acetyl bromide to form acetoxybromides with inversion of stereochemistry. Subsequent base-induced cyclization affords the oxetane. acs.org

A modern and efficient approach to oxetane synthesis involves the direct functionalization of C-H bonds in alcohols. nih.govacs.org This methodology avoids the need for pre-functionalized starting materials, such as diols or halo-alcohols, offering a more atom-economical route. nih.govresearchgate.net The strategy couples a Williamson etherification with alcohol C-H functionalization under mild conditions, making it suitable for complex molecules and late-stage functionalization. beilstein-journals.org

The mechanism often proceeds via a photoredox-catalyzed hydrogen atom transfer (HAT) from the alcohol, generating a nucleophilic radical alpha to the oxygen. nih.govacs.org This radical then adds to a suitable alkene that contains a leaving group (a radical trap). The resulting intermediate undergoes a single-electron reduction and protonation, followed by a base-promoted intramolecular SN2 reaction (a 4-exo-tet cyclization) to furnish the oxetane ring. nih.govacs.org

Synthesis through Functionalization of Oxetan-3-one and its Derivatives

An alternative and highly practical strategy involves using a pre-formed oxetane ring, namely oxetan-3-one, as a versatile building block. researchgate.nettypeset.io This commercially available ketone can be functionalized using a wide array of standard organic reactions to introduce desired substituents at the C3 position. chemrxiv.org This approach is particularly relevant for the synthesis of 3-(prop-2-en-1-yl)oxetane-3-carbaldehyde, as the allyl and carbaldehyde groups can be installed sequentially on the oxetane-3-one core.

Homologation refers to the process of extending a carbon chain by one carbon atom. Synthesizing oxetane-3-carboxaldehyde from oxetan-3-one requires a one-carbon homologation. However, classical methods for this transformation often employ strongly acidic, basic, or oxidative conditions, which can be detrimental to the strained oxetane ring. cbs.dkresearchgate.net

To overcome this challenge, a mild, multi-step homologation sequence has been developed. cbs.dkresearchgate.net This procedure avoids harsh reagents, preserving the integrity of the oxetane core. The key steps of this developed four-pot telescoped procedure include:

Reaction with a phosphonate (B1237965) reagent: To form an allylic acetate (B1210297).

Tsuji Hydrogenolysis: Palladium-catalyzed removal of the acetate group.

Osmium-free Dihydroxylation: Conversion of the alkene to a diol.

Oxidative Cleavage: Cleavage of the diol to yield the final oxetane-3-carboxaldehyde. cbs.dkresearchgate.net

This sequence represents the first published preparation of this key building block, which can then be further functionalized to obtain the final target molecule. cbs.dk

Carbonyl Additions to Oxetan-3-one and Subsequent Transformations

A primary strategy for the synthesis of precursors to this compound involves the nucleophilic addition to the carbonyl group of oxetan-3-one. This approach typically generates a tertiary alcohol, which can then be further functionalized.

The addition of an allyl group to oxetan-3-one is a critical step in forming the carbon skeleton of the target molecule. This is commonly achieved through the use of organometallic reagents. For instance, the reaction of oxetan-3-one with allylmagnesium bromide, a Grignard reagent, would yield 3-allyl-oxetan-3-ol. wikipedia.orgthieme-connect.de This reaction is a nucleophilic addition where the allyl group attacks the electrophilic carbonyl carbon of the oxetan-3-one.

Following the formation of the tertiary alcohol, a subsequent oxidation step is required to furnish the aldehyde functionality. The oxidation of hydroxymethyl-substituted oxetanes to the corresponding aldehydes can be achieved using various reagents. chemrxiv.org Mild oxidation conditions are often necessary due to the potential for the strained oxetane ring to undergo ring-opening under harsh acidic or basic conditions. researchgate.netresearchgate.net Reagents such as the Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) are effective for this type of transformation, particularly when other sensitive functional groups are present. chemrxiv.org

Allylation: Nucleophilic addition of an allyl group to oxetan-3-one to form 3-allyl-3-(hydroxymethyl)oxetane (a conceptual precursor).

Oxidation: Oxidation of the resulting alcohol to yield this compound.

While this direct two-step approach is conceptually straightforward, the synthesis of the immediate precursor, 3-allyl-3-(hydroxymethyl)oxetane, can be challenging. A more common route involves the synthesis of 3,3-disubstituted oxetanes from precursors like substituted dimethyl malonates, which allows for the introduction of both the allyl and a protected hydroxymethyl group before cyclization. acs.org

Derivatization via Organometallic Intermediates at Oxetan-3-one

Organometallic reagents are instrumental in the derivatization of oxetan-3-one to create the necessary precursors for this compound. Grignard reagents and organolithium compounds are the most frequently employed for this purpose.

Grignard Reagents: Allylmagnesium bromide is a commercially available or readily prepared Grignard reagent that serves as a potent nucleophile for the introduction of the allyl group. wikipedia.org The reaction with oxetan-3-one proceeds via a nucleophilic attack on the carbonyl carbon, followed by an aqueous workup to yield the tertiary alcohol, 3-allyl-oxetan-3-ol. nih.gov The general reactivity of Grignard reagents with ketones is a well-established and reliable transformation in organic synthesis.

Organolithium Reagents: Allyllithium can also be used for the allylation of oxetan-3-one. Organolithium reagents are generally more reactive than their Grignard counterparts and may offer advantages in certain cases, though they also require strictly anhydrous conditions.

The choice of the organometallic reagent can influence the reaction's efficiency and selectivity. The table below summarizes the key features of these reagents in the context of their addition to oxetan-3-one.

| Organometallic Reagent | Typical Precursor | Reaction Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Allylmagnesium Bromide | Allyl bromide and Magnesium | Ethereal solvents (e.g., THF, diethyl ether), anhydrous | Commercially available, well-established reactivity | Sensitive to moisture and protic solvents |

| Allyllithium | Allyl halides and Lithium metal or transmetalation | Anhydrous, inert atmosphere, often low temperatures | Higher reactivity than Grignard reagents | More stringent reaction conditions required |

Stereoselective Synthesis of this compound Precursors

The synthesis of enantioenriched precursors to this compound is of significant interest, particularly for applications in medicinal chemistry. This requires the use of stereoselective synthetic methods to control the configuration of the stereocenter at the 3-position of the oxetane ring.

One approach to achieving stereoselectivity is through the use of chiral catalysts in the addition of nucleophiles to oxetan-3-one or its derivatives. For instance, iridium-catalyzed reductive coupling of oxetanone with allylic acetates using chiral ligands like tol-BINAP has been shown to produce enantiomerically enriched oxetanols. nih.gov This method could potentially be adapted for the synthesis of chiral 3-allyl-oxetan-3-ol.

Another strategy involves the use of chiral auxiliaries. The metalation of SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with electrophiles such as allyl halides, can produce chiral 2-substituted oxetan-3-ones with good enantioselectivity. researchgate.net While this introduces a substituent at the 2-position, subsequent manipulations could potentially lead to the desired 3,3-disubstituted pattern.

The development of catalytic asymmetric methods for the direct allylation of ketones is an active area of research. researchgate.net Chiral indium(III) complexes have been shown to effect high enantioselectivities in the addition of allyltributylstannanes to a variety of ketones. researchgate.net The application of such catalysts to oxetan-3-one could provide a direct route to enantioenriched 3-allyl-oxetan-3-ol.

The table below highlights some potential stereoselective methods for the synthesis of chiral oxetane precursors.

| Method | Chiral Source | Potential Precursor | Reported Enantioselectivity |

|---|---|---|---|

| Iridium-Catalyzed Reductive Coupling | Chiral phosphine (B1218219) ligands (e.g., (S)-tol-BINAP) | Enantioenriched 3-allyl-oxetan-3-ol | Up to 99% ee for related systems nih.gov |

| Asymmetric Synthesis via Hydrazones | SAMP/RAMP chiral auxiliaries | Chiral 2-allyl-oxetan-3-one | Up to 84% ee for alkylated products researchgate.net |

| Catalytic Asymmetric Allylation | Chiral Indium(III) complexes | Enantioenriched 3-allyl-oxetan-3-ol | Up to 92% ee for various ketones researchgate.net |

Green Chemistry and Sustainable Approaches in Oxetane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like oxetanes to minimize environmental impact. nih.gov This involves considering factors such as atom economy, waste generation, and the use of environmentally benign reagents and solvents.

Atom Economy and E-Factor Considerations in Reaction Design

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. The E-Factor, or Environmental Factor, is another metric that quantifies the amount of waste produced per unit of product. nih.gov

In the context of synthesizing this compound precursors, different synthetic routes will have varying degrees of "greenness."

Williamson Ether Synthesis: This is a common method for forming the oxetane ring via intramolecular cyclization of a halo-alcohol. While effective, it is not atom economical as it generates a salt byproduct. The E-factor for such reactions can be significant, especially when considering the solvents used for reaction and purification.

The following table provides a conceptual comparison of the green metrics for different oxetane synthesis strategies.

| Synthetic Strategy | Theoretical Atom Economy | Factors Affecting E-Factor |

|---|---|---|

| Paternò–Büchi Reaction | 100% | Byproduct formation, solvent usage for reaction and purification, energy consumption (UV light) |

| Williamson Ether Synthesis | <100% (due to salt byproduct) | Stoichiometric base, salt waste, solvent usage for reaction and purification |

| Organometallic Addition to Oxetan-3-one | 100% (for the addition step) | Preparation of the organometallic reagent, quenching agents, solvent for reaction and workup |

Environmentally Benign Solvent Selection and Catalysis

The choice of solvents and catalysts plays a crucial role in the sustainability of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to the environmental impact of chemical manufacturing.

Solvent Selection: There is a growing trend towards the use of greener solvents, such as bio-based solvents (e.g., bio-ethanol, limonene), supercritical fluids, and ionic liquids. numberanalytics.comresearchgate.net In some cases, reactions can be performed under solvent-free conditions, which is an ideal scenario from a green chemistry perspective. The use of water as a solvent is also highly desirable, although the reactivity of many organometallic reagents in water is a significant challenge.

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and enable the use of more environmentally friendly reaction conditions. ontosight.ai

Biocatalysis: Enzymes are highly selective and efficient catalysts that operate under mild conditions. researchgate.net The use of halohydrin dehalogenases for the enantioselective formation of oxetanes is a promising biocatalytic approach. researchgate.net This method offers a sustainable alternative to traditional chemical methods for producing chiral oxetanes.

Photoredox Catalysis: Visible-light photoredox catalysis is an emerging technology that can enable new synthetic transformations under mild conditions, often with high selectivity. thieme-connect.com This approach has been applied to the synthesis of oxetanes from aliphatic alcohols.

The development of sustainable synthetic routes to complex oxetanes like this compound will likely involve the integration of these green chemistry principles, from the design of atom-economical reactions to the use of benign solvents and highly efficient catalytic systems.

Transformational Chemistry and Reactivity of 3 Prop 2 En 1 Yl Oxetane 3 Carbaldehyde

Chemical Transformations at the Carbaldehyde Moiety

The aldehyde functional group in 3-(prop-2-en-1-yl)oxetane-3-carbaldehyde is a versatile site for a variety of chemical reactions, including nucleophilic additions, reductions, oxidations, and condensation reactions. These transformations provide pathways to a broad spectrum of derivatives with unique structural features.

Nucleophilic Additions (e.g., Organometallic Reagents, Enolates, Imines)

The electrophilic carbon of the carbaldehyde group is susceptible to attack by a wide array of nucleophiles. Organometallic reagents, such as Grignard and organolithium compounds, readily add to the carbonyl, forming secondary alcohols upon workup. msu.edu Similarly, enolates and imines can serve as nucleophiles, leading to the formation of more complex molecular structures. These reactions are fundamental in carbon-carbon bond formation and allow for the introduction of various substituents at the former carbonyl carbon.

Reductions to Primary Alcohols and Further Derivatives

The carbaldehyde moiety can be readily reduced to a primary alcohol, (3-(prop-2-en-1-yl)oxetan-3-yl)methanol. sigmaaldrich.com This transformation is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemrxiv.org The resulting primary alcohol is a versatile intermediate that can be further derivatized. For instance, it can undergo etherification or esterification to produce a variety of functionalized oxetanes. chemrxiv.orgcymitquimica.com

| Reagent | Product | Reaction Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | (3-(prop-2-en-1-yl)oxetan-3-yl)methanol | Typically in an alcoholic solvent (e.g., methanol, ethanol) at 0 °C to room temperature. chemrxiv.org |

| Lithium Aluminum Hydride (LiAlH₄) | (3-(prop-2-en-1-yl)oxetan-3-yl)methanol | In an ethereal solvent (e.g., diethyl ether, THF) at low temperatures (e.g., -30 °C to 0 °C), followed by aqueous workup. chemrxiv.org |

Oxidations to Carboxylic Acids and Related Compounds

Oxidation of the carbaldehyde group furnishes the corresponding carboxylic acid, 3-(prop-2-en-1-yl)oxetane-3-carboxylic acid. chemrxiv.org A variety of oxidizing agents can be employed for this purpose, with potassium permanganate (B83412) (KMnO₄) being a robust option. chemrxiv.org The stability of the oxetane (B1205548) ring under these conditions is a key consideration. The resulting carboxylic acid can be further converted into esters, amides, and other acid derivatives, expanding the range of accessible compounds. chemrxiv.org

Condensation Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Knoevenagel)

The carbaldehyde functionality is an excellent substrate for various condensation reactions that form new carbon-carbon double bonds. The Wittig reaction, utilizing phosphonium (B103445) ylides, can be used to convert the carbonyl group into an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions, is a powerful alternative that often provides excellent stereocontrol, typically favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.org The Knoevenagel condensation, involving active methylene (B1212753) compounds, provides another route to α,β-unsaturated systems. These reactions are instrumental in extending the carbon chain and introducing new functional groups. researchgate.net

| Reaction | Reagent(s) | Product Type | Key Features |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide (R-CH=PPh₃) | Alkene | Versatile for C=C bond formation; stereoselectivity depends on ylide structure. wikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate carbanion ((RO)₂P(O)CHR⁻) | (E)-Alkene (typically) | Often provides high (E)-selectivity; water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgnrochemistry.comorganic-chemistry.org |

| Knoevenagel Condensation | Active methylene compound (Z-CH₂-Z') and a base | α,β-Unsaturated compound | Forms a new C=C bond with electron-withdrawing groups. |

Reactions Involving the Allylic Group

The alkene of the prop-2-en-1-yl substituent provides a second reactive site within the molecule, allowing for a range of addition reactions. These transformations can be performed selectively, often leaving the oxetane and carbaldehyde functionalities intact under appropriate conditions.

Electrophilic Additions to the Alkene (e.g., Hydroboration-Oxidation, Halogenation, Epoxidation)

The double bond of the allylic group is susceptible to electrophilic attack. Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol. masterorganicchemistry.comwikipedia.org This reaction proceeds via a syn-addition of the hydroborane, followed by oxidation with retention of stereochemistry. wikipedia.org Halogenation, the addition of halogens such as bromine or chlorine, results in the formation of a dihaloalkane. Epoxidation, often carried out with peroxy acids like m-CPBA, converts the alkene into an epoxide, a versatile intermediate for further synthetic manipulations. organic-chemistry.orgmdpi.com

Cycloaddition Reactions of the Prop-2-EN-1-YL Moiety

The terminal alkene of the prop-2-en-1-yl (allyl) group serves as a classical 2π-electron system, making it a suitable partner in various cycloaddition reactions. These reactions offer powerful methods for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex cyclic systems appended to the oxetane core.

Diels-Alder Reaction: The allyl group can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. The reactivity of the alkene is influenced by the electronic nature of its substituents. While the oxetane-3-carbaldehyde (B578757) group is not strongly electron-withdrawing or donating, the reaction would likely require thermal conditions or Lewis acid catalysis to proceed efficiently. The reaction would yield a cyclohexene (B86901) ring fused to the oxetane at the C3 position, creating a spirocyclic system with significant molecular complexity. The stereochemical outcome would be governed by the established endo-selectivity rule.

1,3-Dipolar Cycloadditions: A more common transformation for unactivated alkenes is the 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole, such as a nitrile oxide, azide (B81097), or nitrone, reacting with the alkene (the dipolarophile) to form a five-membered heterocycle. beilstein-journals.orgnih.gov For instance, reaction with a nitrile oxide would generate a 3,5-disubstituted isoxazoline (B3343090) ring. Similarly, reaction with an azide would lead to a triazoline, which could subsequently be converted to other functionalities. These reactions are typically highly regioselective and provide a direct route to valuable heterocyclic scaffolds. beilstein-journals.org

| Reaction Type | Reagent Class | Potential Product Scaffold | Typical Conditions |

| Diels-Alder [4+2] | Conjugated Diene (e.g., Butadiene) | Spiro[oxetane-3,1'-cyclohexene] | High Temperature or Lewis Acid (e.g., AlCl₃) |

| 1,3-Dipolar | Nitrile Oxide (R-CNO) | Spiro[isoxazoline-5,3'-oxetane] | Inert solvent, Room Temperature |

| 1,3-Dipolar | Organic Azide (R-N₃) | Spiro[triazoline-5,3'-oxetane] | Thermal or copper-catalyzed (CuAAC) |

| 1,3-Dipolar | Nitrone (R-CH=N⁺(R')O⁻) | Spiro[isoxazolidine-5,3'-oxetane] | Inert solvent, Room Temperature |

Allylic Functionalization Reactions

The presence of allylic protons (C-H bonds adjacent to the double bond) opens avenues for a range of functionalization reactions, including oxidations and substitutions, that install new functionality at this position.

Allylic Oxidations: The allylic position can be oxidized using various reagents. For example, selenium dioxide (SeO₂) is a classic reagent for introducing a hydroxyl group at the allylic position, which would yield a primary allylic alcohol. Peroxy acids could epoxidize the double bond, leading to an oxirane ring, which could then undergo further transformations.

Allylic Substitutions: Transition metal-catalyzed allylic substitution reactions, such as the well-known Tsuji-Trost reaction, are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. In this process, a palladium(0) catalyst would coordinate to the double bond, facilitating the departure of a leaving group (if one were installed, for example, by converting the allylic alcohol to an acetate) and forming a π-allyl palladium intermediate. This intermediate can then be attacked by a wide range of nucleophiles (e.g., malonates, amines, phenoxides) to form the substituted product.

| Reaction Type | Reagent/Catalyst | Potential Product | Key Features |

| Allylic Oxidation | Selenium Dioxide (SeO₂) | 3-(3-Hydroxyprop-1-en-1-yl)oxetane-3-carbaldehyde | Forms an allylic alcohol. |

| Epoxidation | m-CPBA | 3-((Oxiran-2-yl)methyl)oxetane-3-carbaldehyde | Forms an epoxide ring. |

| Allylic Halogenation | N-Bromosuccinimide (NBS) | 3-(3-Bromoprop-1-en-1-yl)oxetane-3-carbaldehyde | Introduces a bromine atom at the allylic position. |

| Tsuji-Trost Allylic Alkylation | Pd(PPh₃)₄, Nucleophile (e.g., NaCH(CO₂Et)₂) | Diethyl 2-((3-(formyloxetan-3-yl))methyl)malonate | Requires prior conversion of an allylic C-H to C-LG; forms a new C-C bond. |

Pericyclic Rearrangements of Allylic Aldehyde Systems

The combination of an allyl group and an aldehyde functionality within the same molecule allows for the possibility of pericyclic rearrangements, most notably the Claisen rearrangement. beilstein-journals.org

Claisen Rearrangement: The classic Claisen rearrangement involves the utexas.eduutexas.edu-sigmatropic rearrangement of an allyl vinyl ether. beilstein-journals.orgrsc.org For this compound, this reaction is not immediately possible. However, the aldehyde could first be converted to its corresponding enol or enol ether. For example, reaction with an alcohol under acidic conditions would form an acetal, which could then be treated with a strong base to generate an enol ether. Heating this allyl vinyl ether intermediate would be expected to trigger a Claisen rearrangement. This would involve the formation of a new carbon-carbon bond between the terminal carbon of the original allyl group and the carbon of the enol ether, resulting in a ring expansion of the transition state and ultimately leading to a γ,δ-unsaturated aldehyde or a related derivative. This transformation would fundamentally alter the carbon skeleton, providing access to more complex structures.

| Rearrangement | Required Intermediate | Key Transformation | Potential Product Class |

| Claisen | Allyl vinyl ether (from enolization of aldehyde) | utexas.eduutexas.edu-Sigmatropic shift | γ,δ-Unsaturated aldehyde derivative |

| Ene Reaction (intramolecular) | Aldehyde | Thermal or Lewis acid catalysis | Cyclopentanol derivative fused to the oxetane |

Oxetane Ring Transformations

The high ring strain of the oxetane ring (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, providing a driving force for transformations that yield less strained products. beilstein-journals.orgnih.gov

Nucleophilic Ring-Opening Reactions with Various Reagents

While more stable than epoxides, oxetanes can undergo nucleophilic ring-opening, particularly with activation by Lewis or Brønsted acids. rsc.orgresearchgate.netresearchgate.net The reaction typically involves nucleophilic attack at one of the ring carbons adjacent to the oxygen, leading to cleavage of a C-O bond. For 3,3-disubstituted oxetanes, the attack occurs at the less sterically hindered C2 or C4 positions.

The presence of the aldehyde group adds another layer of complexity. Strong nucleophiles like organolithium or Grignard reagents would likely react with the aldehyde first. However, if the aldehyde is protected or if a less reactive organometallic reagent (e.g., an organocuprate) is used in the presence of a Lewis acid like BF₃·OEt₂, selective ring-opening could be achieved. This would result in a homoallylic alcohol derivative where the nucleophile has added to a methylene carbon of the former oxetane ring.

| Nucleophile | Activator/Conditions | Initial Site of Reaction | Potential Final Product |

| Organolithium (RLi) | None | Aldehyde Carbonyl | 1-(3-(prop-2-en-1-yl)oxetan-3-yl)alkanol |

| Grignard (RMgX) | None | Aldehyde Carbonyl | 1-(3-(prop-2-en-1-yl)oxetan-3-yl)alkanol |

| Organocuprate (R₂CuLi) | Lewis Acid (e.g., BF₃·OEt₂) | Oxetane Ring Carbon | 3-Allyl-3-(hydroxymethyl)alkanol |

| Hydride (LiAlH₄) | None | Aldehyde Carbonyl | (3-(prop-2-en-1-yl)oxetan-3-yl)methanol |

| Amines/Thiols | Lewis Acid (e.g., Yb(OTf)₃) | Oxetane Ring Carbon | 3-Amino- or 3-Thio-propanol derivative |

Acid-Catalyzed Ring Opening and Subsequent Rearrangements

Under acidic conditions, the oxetane oxygen is protonated, activating the ring toward nucleophilic attack or rearrangement. nih.govchemrxiv.org In the presence of a nucleophilic solvent like water or an alcohol, this leads to the formation of a 1,3-diol or a 3-alkoxy-propanol derivative, respectively.

More complex rearrangements can occur if a stable carbocation can be formed. Protonation of the oxetane followed by ring-opening could generate a primary carbocation. While typically unstable, this could be followed by a rapid hydride or alkyl shift. For instance, a pinacol-type rearrangement could occur, potentially involving migration of the allyl group or the formyl group (after conversion to a hydroxymethyl group), leading to the formation of a rearranged tetrahydrofuran (B95107) or a ketone.

| Acid/Conditions | Nucleophile | Expected Outcome | Product Class |

| H₂SO₄ (aq.) | H₂O | Hydration and Ring Opening | 1,3-Diol derivative |

| HCl in MeOH | Methanol | Methanolysis and Ring Opening | 3-Methoxy-propanol derivative |

| Strong Lewis Acid (e.g., TiCl₄) | None (rearrangement) | Ring-opening followed by rearrangement | Tetrahydrofuran or Ketone derivative |

Metal-Catalyzed Ring Transformations

Transition metals can catalyze a variety of transformations involving oxetanes, including isomerization, ring expansion, and cross-coupling reactions. researchgate.netnih.gov

Isomerization: Palladium catalysts are known to promote the isomerization of allylic systems. Treatment of this compound with a palladium catalyst could potentially isomerize the terminal alkene to a more stable internal alkene.

Ring Expansion: Certain metal catalysts, such as rhodium or palladium complexes, can insert into a C-C or C-O bond of the strained ring. For example, reaction with carbon monoxide in the presence of a rhodium catalyst could lead to carbonylative ring expansion, forming a five-membered lactone.

Reductive Ring Opening: Cobalt-based catalysts, including vitamin B12 derivatives, have been shown to enable the radical ring-opening of oxetanes. researchgate.net This generates alkyl radicals that can participate in various coupling reactions, offering a complementary approach to the more common ionic ring-opening pathways.

| Metal Catalyst | Reaction Type | Potential Transformation | Product Class |

| Palladium(II) | Isomerization | Migration of the double bond | 3-(Prop-1-en-1-yl)oxetane-3-carbaldehyde |

| Rhodium(I) / CO | Carbonylative Ring Expansion | CO insertion into a C-O bond | Spirocyclic γ-lactone |

| Cobalt (e.g., Vitamin B₁₂) | Radical Ring Opening | Formation of a γ-oxy radical | Functionalized open-chain radical adducts |

Radical Functionalization at the Oxetane Ring

The inherent ring strain of oxetanes, coupled with the substitution pattern of this compound, presents a unique landscape for radical chemistry. While radical-mediated transformations often favor pathways that relieve ring strain, such as ring-opening, specific methodologies have been developed to achieve functionalization while preserving the core oxetane structure. Research in this area has particularly focused on generating radical intermediates at various positions on the oxetane ring, leading to new carbon-carbon and carbon-heteroatom bond formations.

Studies into the radical chemistry of 3-substituted oxetanes have demonstrated the feasibility of generating tertiary radicals at the C3 position. These reactive intermediates can then participate in a variety of coupling reactions. A prominent strategy involves the decarboxylation of 3-aryl-3-carboxylic acid oxetanes using visible light photoredox catalysis. researchgate.net This method allows for the formation of a tertiary benzylic radical at the C3 position, which can subsequently undergo conjugate addition to activated alkenes. researchgate.net This approach highlights a pathway for the alkylation of the oxetane ring at a quaternary center.

The reactivity of radicals on strained rings is a subject of ongoing investigation, with few systematic studies available. researchgate.net However, it has been observed that the oxetane structure can influence the stability and reactivity of adjacent radical centers. Computational studies suggest that the Giese addition of a C3-benzylic oxetane radical to acrylates is an exergonic process. researchgate.net This is attributed to the strained ring structure, which leads to lower spin density at the benzylic position and minimizes undesired radical dimerization. researchgate.net

While direct radical functionalization of this compound itself is not extensively documented in dedicated studies, the principles derived from analogous systems provide a framework for predicting its behavior. The presence of the aldehyde and allyl groups introduces competing reaction pathways. For instance, radical conditions could lead to the abstraction of the aldehydic hydrogen or addition to the prop-2-en-1-yl side chain.

However, methodologies focusing on the C3 position offer a route to modify the oxetane scaffold directly. The following table summarizes results from a study on the decarboxylative alkylation of 3-aryl-oxetane precursors, which serves as a model for potential C3 functionalization.

| Oxetane Precursor (3-Aryl Group) | Michael Acceptor | Product | Yield (%) |

|---|---|---|---|

| Phenyl | Ethyl acrylate | Ethyl 3-(3-phenyloxetan-3-yl)propanoate | 61 |

| Phenyl | Methyl acrylate | Methyl 3-(3-phenyloxetan-3-yl)propanoate | 58 |

| 4-Fluorophenyl | Ethyl acrylate | Ethyl 3-(3-(4-fluorophenyl)oxetan-3-yl)propanoate | 55 |

| 4-Chlorophenyl | Ethyl acrylate | Ethyl 3-(3-(4-chlorophenyl)oxetan-3-yl)propanoate | 59 |

| 4-Bromophenyl | Ethyl acrylate | Ethyl 3-(3-(4-bromophenyl)oxetan-3-yl)propanoate | 55 |

| 4-Trifluoromethylphenyl | Ethyl acrylate | Ethyl 3-(3-(4-(trifluoromethyl)phenyl)oxetan-3-yl)propanoate | 41 |

| Naphthalen-2-yl | Ethyl acrylate | Ethyl 3-(3-(naphthalen-2-yl)oxetan-3-yl)propanoate | 48 |

The reaction is initiated by a photocatalyst that, upon irradiation with visible light, facilitates the single-electron oxidation of the carboxylate, leading to decarboxylation and the formation of the key C3-centered tertiary radical. This radical then adds to the electron-deficient alkene. The process is tolerant of various functional groups on the aromatic ring, including halides and electron-withdrawing groups, demonstrating its potential synthetic utility. researchgate.net This methodology underscores a viable, albeit indirect, approach to the radical functionalization of the C3-position of the oxetane ring in complex molecules like this compound, provided a suitable carboxylic acid precursor could be synthesized.

Applications As a Strategic Building Block in Complex Chemical Synthesis

Role in the Synthesis of Natural Products and Analogues Containing Oxetane (B1205548) Motifs

The oxetane motif, while relatively rare in nature, is a key structural component of several biologically important natural products. Its presence can confer unique conformational constraints and metabolic stability. acs.org The most prominent example is Paclitaxel (Taxol), a potent anticancer agent, where the oxetane ring is crucial for its microtubule-stabilizing activity. acs.org

The synthesis of these complex natural products and their analogues is a formidable challenge that necessitates the use of highly functionalized and strategically designed building blocks. 3-(Prop-2-en-1-yl)oxetane-3-carbaldehyde is poised to be an invaluable precursor in this area. Its structure offers two key points for elaboration:

The carbaldehyde group serves as a versatile handle for carbon-carbon bond formation through reactions such as aldol (B89426) additions, Wittig reactions, and reductive aminations, enabling the extension of carbon chains or the introduction of new ring systems.

The allyl group is also highly versatile, participating in powerful transformations like cross-metathesis, Heck coupling, and Tsuji-Trost allylation, which are staples in modern synthetic chemistry. researchgate.net

This dual functionality allows for a modular and convergent approach to synthesizing analogues of oxetane-containing natural products. For instance, the aldehyde could be used to build a key fragment of a target molecule, while the allyl group is reserved for a late-stage coupling reaction to complete the carbon skeleton. This strategy enhances synthetic efficiency and allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Table 1: Examples of Natural Products Featuring the Oxetane Ring

| Natural Product | Family | Noted Biological Activity |

| Paclitaxel (Taxol) | Diterpenoid | Anticancer |

| Thromboxane A₂ | Eicosanoid | Vasoconstrictor, Platelet Aggregator |

| Oxetanocin A | Nucleoside | Antiviral, Antibiotic |

| Laureatin | C15-acetogenin | Marine-derived, Cytotoxic |

| Merrillactone A | Triterpenoid | Neurotrophic |

Integration into Multi-Component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are powerful tools for rapidly building molecular complexity. Similarly, cascade reactions, which involve a series of intramolecular transformations, allow for the efficient construction of intricate polycyclic systems. The unique structure of this compound makes it an ideal substrate for integration into such processes.

The aldehyde functionality is a classic participant in a variety of MCRs, including the Passerini, Ugi, and Mannich reactions. The stability of the 3,3-disubstituted oxetane ring under a wide range of reaction conditions is a critical feature, ensuring that the strained four-membered ring remains intact throughout the MCR sequence. chemrxiv.orgrsc.org For example, it could serve as the aldehyde component in an Ugi four-component reaction, allowing for the direct incorporation of the oxetane moiety into a peptidomimetic scaffold.

Furthermore, the presence of both an aldehyde and an allyl group within the same molecule opens up possibilities for designing novel cascade reactions. A reaction could be initiated at the aldehyde, followed by an intramolecular cyclization involving the allyl group. For instance, a Knoevenagel condensation at the aldehyde followed by an intramolecular ene reaction or a ring-closing metathesis could lead to the formation of complex bicyclic or spirocyclic systems containing the oxetane unit.

Contributions to Chemical Space Exploration and Diversification Library Synthesis

The exploration of novel chemical space is crucial for the discovery of new bioactive molecules. There is a growing consensus that molecules with greater three-dimensionality (i.e., a higher fraction of sp³-hybridized carbons) often exhibit improved pharmacological properties compared to the flat, sp²-rich compounds that have historically dominated screening libraries. The rigid, spirocyclic nature of the 3,3-disubstituted oxetane core in this compound makes it an excellent scaffold for introducing 3D character into new molecules. chimia.ch

Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally diverse collections of molecules to populate chemical space. rsc.org this compound is an ideal starting point for DOS due to its two orthogonally reactive functional groups. A library of compounds can be rapidly generated by reacting a collection of diverse reagents with the aldehyde function, followed by a second diversification step reacting another set of reagents with the allyl group. This "build-and-couple" strategy allows for the exponential growth of library size and diversity from a single, versatile building block.

Table 2: Potential Diversification Reactions for Library Synthesis

| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |

| Aldehyde | Reductive Amination | Primary/Secondary Amines | Substituted Amines |

| Wittig Reaction | Phosphonium (B103445) Ylides | Alkenes | |

| Grignard Addition | Organomagnesium Halides | Secondary Alcohols | |

| Ugi MCR | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amides | |

| Allyl Group | Cross-Metathesis | Alkenes | Substituted Alkenes |

| Thiol-ene Reaction | Thiols | Thioethers | |

| Heck Coupling | Aryl Halides | Arylated Alkenes | |

| Dihydroxylation | OsO₄ or Mn-based reagents | Diols |

Development of Novel Molecular Scaffolds and Architectures Utilizing the Oxetane-Aldehyde Unit

Beyond its role in functionalizing existing molecular frameworks, the this compound unit can serve as the foundation for entirely new molecular scaffolds. The inherent strain and polarity of the oxetane ring, combined with the reactivity of the aldehyde and allyl groups, provide a rich platform for synthetic innovation. chemrxiv.org

The development of novel molecular scaffolds is a key objective in medicinal chemistry, as new scaffolds can lead to compounds with novel modes of action and intellectual property. The oxetane-aldehyde unit can be transformed into a variety of heterocyclic systems. For example, the aldehyde can be converted into a nitrile, which can then undergo cyclization reactions to form pyridines or pyrimidines. The allyl group can participate in ring-closing metathesis (RCM) with another tethered alkene to create fused or spirocyclic ring systems of various sizes. The combination of these transformations allows for the construction of complex, multi-cyclic architectures that are not easily accessible through other synthetic routes. The stability of 3,3-disubstituted oxetanes makes them particularly well-suited for these multi-step synthetic sequences that build complex architectures. rsc.orgnih.gov

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Stereoselective Synthetic Routes to Complex Oxetane (B1205548) Derivatives

The synthesis of highly functionalized oxetanes, such as 3-(prop-2-en-1-yl)oxetane-3-carbaldehyde, presents a considerable challenge due to the inherent ring strain of the oxetane motif. beilstein-journals.org Future research will likely focus on the development of novel synthetic methodologies that are both efficient and stereoselective. Key areas of investigation will include:

Advanced Cyclization Strategies: While Williamson etherification is a common method for forming the oxetane ring, its efficiency can be substrate-dependent. acs.orgacs.org Research into alternative C-O and C-C bond-forming cyclizations will be crucial. beilstein-journals.org This includes exploring transition-metal-catalyzed reactions and novel ring-expansion strategies from smaller, more readily available rings like epoxides. illinois.edunih.gov

Stereocontrolled Synthesis: The development of methods to control the stereochemistry at the C3 position is a significant goal. This could involve the use of chiral catalysts or starting materials to achieve enantioselective or diastereoselective syntheses of complex oxetane derivatives. rsc.org

Functional Group Introduction: Research into methods for the direct and selective introduction of functional groups onto the oxetane core is ongoing. For this compound, this would involve efficient methods for the simultaneous or sequential introduction of the allyl and formyl groups onto the 3-position of the oxetane ring.

A summary of general synthetic strategies for oxetanes is presented in the table below.

| Synthetic Strategy | Description | Key Features |

| Williamson Etherification | Intramolecular cyclization of a 1,3-halohydrin or a related substrate with a base. acs.org | A widely used and versatile method. |

| Paternò-Büchi Reaction | A [2+2] photocycloaddition of a carbonyl compound and an alkene to form an oxetane. beilstein-journals.orguniba.it | Useful for accessing 2-substituted oxetanes. |

| Ring Expansion | Expansion of a smaller ring, such as an epoxide, to form the oxetane ring. illinois.edunih.gov | Can provide access to complex substitution patterns. |

| C-H Functionalization | Direct functionalization of C-H bonds to form the oxetane ring. acs.orgnih.gov | An emerging and atom-economical approach. |

Exploration of Novel Reactivity Patterns for Broad Diversification of this compound

The bifunctional nature of this compound, with both an aldehyde and an allyl group, offers a rich landscape for chemical transformations. Future research will aim to exploit this dual reactivity for the synthesis of a diverse range of complex molecules.

Selective Transformations: A key area of focus will be the development of reaction conditions that allow for the selective transformation of either the aldehyde or the allyl group, leaving the other intact for subsequent reactions. This would enable the stepwise construction of complex molecular scaffolds.

Tandem and Cascade Reactions: The proximity of the functional groups on the rigid oxetane core could be exploited in tandem or cascade reactions, where an initial transformation of one group triggers a subsequent reaction of the other.

Ring-Opening Reactions: The strained oxetane ring can undergo ring-opening reactions under certain conditions, providing access to linear, functionalized molecules that would be difficult to synthesize by other means. acs.org Understanding and controlling these ring-opening processes will be a key area of future research.

The table below outlines some potential reaction pathways for the functional groups present in this compound.

| Functional Group | Potential Reactions |

| Aldehyde | Wittig reaction, Grignard addition, reductive amination, oxidation to a carboxylic acid. chemrxiv.org |

| Allyl Group | Epoxidation, dihydroxylation, cross-metathesis, hydroformylation. |

| Oxetane Ring | Lewis acid-mediated ring-opening, polymerization. acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The translation of novel synthetic methodologies from the laboratory to industrial-scale production is a critical challenge. Flow chemistry and automated synthesis platforms offer significant advantages in this regard, including improved safety, scalability, and reproducibility. uniba.itresearchgate.net

Flow Synthesis of Oxetanes: The development of continuous flow processes for the synthesis of oxetanes can enable the safe and efficient production of these strained heterocycles. uniba.itresearchgate.net This is particularly relevant for reactions that are highly exothermic or involve unstable intermediates.

Automated Synthesis of Derivatives: Automated platforms can be used to rapidly synthesize libraries of derivatives of this compound by systematically varying the reaction partners and conditions. researchgate.netyoutube.com This high-throughput approach can accelerate the discovery of new molecules with desired properties.

Potential Applications in Material Science and Polymer Chemistry as a Unique Monomer or Building Block

The presence of a polymerizable allyl group and a reactive aldehyde makes this compound an attractive candidate for applications in material science and polymer chemistry.

Novel Polymer Architectures: The cationic ring-opening polymerization of the oxetane ring can be used to create polyethers with unique properties. wikipedia.orgrsc.org The allyl group can be used for subsequent cross-linking or functionalization of the polymer chains.

Functional Materials: The aldehyde group can be used to immobilize the molecule onto surfaces or to incorporate it into larger macromolecular structures, leading to the development of functional materials with tailored properties.

Monomer for Copolymers: This compound could serve as a monomer in copolymerizations with other monomers to create materials with a combination of properties derived from each component. wikipedia.org Oxetane-containing polymers are known for their potential use in coatings, adhesives, and sealants. rsc.orgnagaseamerica.com

Q & A

Q. What are the optimal synthetic routes for 3-(Prop-2-en-1-yl)oxetane-3-carbaldehyde in laboratory settings?

The compound can be synthesized via aldoxime formation and subsequent functionalization. For example, β-chlorocarbaldehydes (e.g., 4-chloro-2,2-dialkyl chromene-3-carbaldehyde derivatives) react with hydroxylamine hydrochloride in absolute ethanol under reflux, followed by purification via silica gel column chromatography using petroleum ether/ether gradients . Adjustments for oxetane derivatives may involve substituting allyl groups during intermediate steps, leveraging similar protocols for oxime ether synthesis .

Q. How can the molecular structure of this compound be confirmed using crystallographic and spectroscopic methods?

X-ray diffraction (XRD) is the gold standard for structural confirmation. Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are critical. SHELXL refines atomic coordinates and thermal parameters against high-resolution data, while ORTEP-III generates graphical representations of electron density maps . Complementary techniques include / NMR for verifying aldehyde protons ( ppm) and oxetane ring carbons ( ppm) .

Q. What are the recommended safety protocols for handling and storing this compound?

Store refrigerated in airtight containers to prevent degradation. Avoid inhalation or skin contact due to potential irritancy. Electrostatic discharge must be minimized during transfers. Use fume hoods for synthesis and purification steps, as outlined in safety data sheets for structurally similar oxetane derivatives .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical values) be resolved during refinement?

SHELXL’s robust constraint system allows manual adjustment of bond distance/angle restraints. For example, if allyl group geometry deviates from expected values (e.g., C=C bond lengths >1.34 Å), apply "SADI" (same-distance) restraints to align with literature benchmarks. Validate using R-factor convergence () and Hirshfeld surface analysis .

Q. What experimental models are suitable for evaluating the bioactivity of oxetane-carbaldehyde derivatives?

Carrageenan-induced paw edema in rats is a validated anti-inflammatory model. Administer compounds intraperitoneally (5 mg/kg) 30 minutes before carrageenan injection, then measure paw volume changes at 1–4 hr intervals. Compare results to indomethacin controls, ensuring statistical power via group sizes ≥6 animals . For cytotoxicity, use MTT assays on cancer cell lines with IC determination.

Q. How do reaction mechanisms differ when synthesizing oxetane-carbaldehyde derivatives versus analogous chromene-carbaldehydes?

Oxetane’s ring strain increases electrophilicity at the aldehyde carbon, accelerating nucleophilic additions (e.g., Grignard reactions). In contrast, chromene derivatives require harsher conditions due to conjugation stabilization. Kinetic studies (e.g., monitoring by NMR) reveal rate differences in aldoxime formation, with oxetane derivatives reacting 2–3× faster .

Q. What analytical challenges arise in purity assessment, and how can they be mitigated?

High-resolution mass spectrometry (HRMS) and HPLC-UV (λ = 254 nm) are essential for detecting byproducts (e.g., dimerization via aldol condensation). Column chromatography with gradients of ethyl acetate/hexane (20:1 to 1:1) resolves polar impurities, while recrystallization from ethanol/water mixtures improves yield .

Q. How can substituent effects on the oxetane ring be systematically studied to enhance bioactivity?

Use computational docking (e.g., AutoDock Vina) to predict interactions between this compound and target proteins (e.g., COX-2 for anti-inflammatory activity). Synthesize derivatives with electron-withdrawing groups (e.g., -NO) at the allyl position and compare IC values in vitro .

Q. What strategies address discrepancies between spectroscopic and crystallographic data?

Reconcile NMR chemical shifts with XRD-derived torsion angles. For example, if NMR suggests planar geometry but XRD shows ring puckering, verify via variable-temperature NMR to assess conformational flexibility. Cross-validate with DFT calculations (e.g., Gaussian 16) .

Q. How can contradictory results in biological activity studies (e.g., anti-inflammatory vs. cytotoxicity) be interpreted?

Dose-response curves and time-course experiments clarify context-dependent effects. For instance, low doses (1–5 mg/kg) may suppress inflammation via COX-2 inhibition, while higher doses (>10 mg/kg) induce apoptosis in rapidly dividing cells. Use RNA-seq to identify differentially expressed pathways (e.g., NF-κB vs. p53) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.